N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. It features a sulfonyl group attached to a tetrahydroquinoline ring, a structure that contributes to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide typically involves several key steps:
Preparation of the Tetrahydroquinoline Core: : Starting from aniline, cyclization reactions yield the tetrahydroquinoline structure.
Attachment of the Sulfonyl Group:
Formation of the Cyclohexanecarboxamide Moiety: : This step involves the reaction of the sulfonyl-tetrahydroquinoline intermediate with cyclohexanecarboxylic acid derivatives, often under amide coupling conditions with reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up, often using continuous flow reactors to improve efficiency and yield. Optimizing solvent choice, temperature, and pressure conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide undergoes various types of chemical reactions:
Oxidation: : Can be oxidized at the sulfonyl group.
Reduction: : Reduction of the tetrahydroquinoline ring is possible under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: : Commonly uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Involves halogenating agents for electrophilic substitutions or strong nucleophiles like alkoxides for nucleophilic substitutions.
Major Products
Oxidation: : Products include sulfonyl oxides or sulfonates.
Reduction: : Yields reduced tetrahydroquinoline derivatives.
Substitution: : Varied products depending on the substituent introduced.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is used extensively in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Investigating its interaction with biological systems and potential as a bioactive compound.
Medicine: : Exploring its potential as a pharmaceutical agent due to its structural complexity.
Industry: : Utilized in materials science and as a chemical reagent.
Mechanism of Action
The exact mechanism of action of this compound depends on its application. Generally:
Molecular Targets: : It can interact with enzymes, receptors, or other proteins.
Pathways Involved: : Inhibitory or activation pathways in biochemical reactions, impacting cell signaling and metabolic processes.
Comparison with Similar Compounds
Compared to other tetrahydroquinoline derivatives, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is unique due to:
Structural Features: : The specific sulfonyl and carboxamide groups confer distinct reactivity.
Applications: : While similar compounds may be used in different contexts, this compound's versatility makes it particularly valuable.
List of Similar Compounds
N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
Here’s a spotlight on a compound that exemplifies the fascinating interplay between organic chemistry and its myriad applications in science and industry. Whether you're diving into its synthesis or leveraging its unique properties, this compound stands out as a noteworthy chemical entity.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-13-25(23,24)21-12-6-9-15-10-11-17(14-18(15)21)20-19(22)16-7-4-3-5-8-16/h10-11,14,16H,2-9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHQKAXTQYSSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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